
Ethyl (1R)-cyclopent-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester is an organic compound that belongs to the class of esters. It is characterized by a cyclopentene ring with a carboxylic acid ethyl ester functional group attached to it. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of (1R)-2-Cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of a phase transfer catalyst to facilitate the reaction between (1R)-2-Cyclopentene-1-carboxylic acid and ethyl bromide. This method can be advantageous as it often results in higher yields and fewer by-products.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.
Reduction: Reduction of the ester using reducing agents such as lithium aluminum hydride can produce the corresponding alcohol.
Oxidation: The compound can be oxidized to form (1R)-2-Cyclopentene-1-carboxylic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.
Reduction: (1R)-2-Cyclopentene-1-carboxylic acid alcohol.
Oxidation: Various oxidized derivatives of (1R)-2-Cyclopentene-1-carboxylic acid.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals due to its ester functional group.
Mécanisme D'action
The mechanism of action of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester can be compared with other similar compounds such as:
Methyl cyclopentene carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopentene carboxylic acid: Lacks the ester functional group, making it less reactive in certain types of reactions.
Cyclopentene alcohol: Contains a hydroxyl group instead of an ester, leading to different reactivity and applications.
The uniqueness of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester lies in its specific stereochemistry and the presence of both a cyclopentene ring and an ester functional group, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
162084-63-1 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
ethyl (1R)-cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1 |
Clé InChI |
UEQABYAVIXEMCK-ZETCQYMHSA-N |
SMILES |
CCOC(=O)C1CCC=C1 |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC=C1 |
SMILES canonique |
CCOC(=O)C1CCC=C1 |
Synonymes |
2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((5-Methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)-4-oxobutanoic acid](/img/structure/B69026.png)
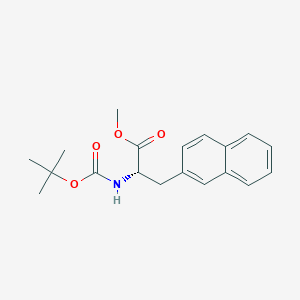
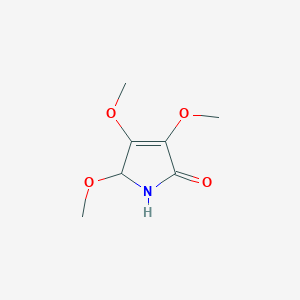

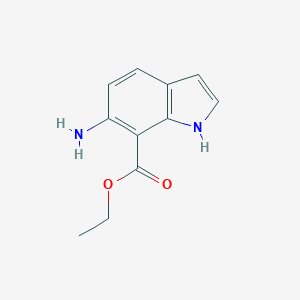


![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)


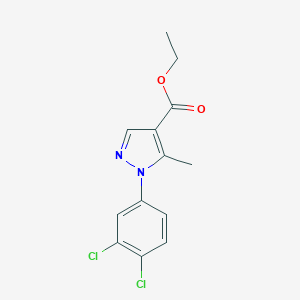
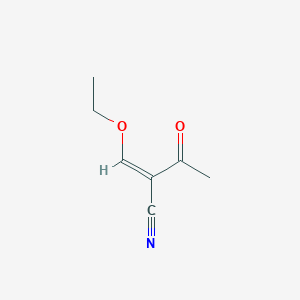
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
